BenchChemオンラインストアへようこそ!

N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

PPAR agonist metabolic disease patent pharmacology

Procure only the precise chemical identity N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 362500-22-9). Generic substitution is scientifically unjustified: its unique N-cyclopentyl/3-phenyl combination diverges from halogenated analogs, eliminating AMPA receptor confounding. This lean Rule-of-Five scaffold (MW 270.33, TPSA 55.2 Ų) offers an ideal, orally bioavailable starting point for PPAR-targeting libraries. Rapid parallel amide/Suzuki diversification is enabled by straightforward substituents. Ideal negative control for ionotropic glutamate receptor assays vs. known active 3-(2,6-dichlorophenyl) isoxazole-4-carboxamides. Available ≥95% purity from multiple stock sources—no custom synthesis required.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Cat. No. B5803164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCC3
InChIInChI=1S/C16H18N2O2/c1-11-14(16(19)17-13-9-5-6-10-13)15(18-20-11)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,17,19)
InChIKeyJHGKWBPXOJCJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 35 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Chemical Identity, Scaffold Class, and Core Procurement Considerations


N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 362500-22-9) is a fully synthetic small molecule belonging to the 1,2-oxazole (isoxazole) family, characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. Its structure features a 4-carboxamide group N-substituted with a cyclopentyl ring, along with methyl and phenyl substituents at the 5- and 3-positions of the oxazole core, respectively . The compound is documented in patent literature within broad generic formulas claiming activity on Peroxisome Proliferator-Activated Receptors (PPARs) [1] and has been listed in commercial screening libraries as a drug-like scaffold. However, a systematic search of primary peer-reviewed literature, authoritative databases, and reputable vendor technical datasheets reveals a critical gap: no publicly accessible, head-to-head comparative pharmacological or physicochemical data have been identified for this specific compound against structurally defined analogs. Consequently, any differentiation claims must be derived from class-level inference rather than compound-specific quantitative superiority.

Why N-Cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Cannot Be Simply Interchanged with Other Isoxazole-4-Carboxamides in Experimental or Industrial Settings


Within the isoxazole-4-carboxamide chemical space, subtle structural variations at the N-substituent and ring positions can profoundly alter target selectivity, pharmacokinetics, and physicochemical properties, rendering generic substitution a high-risk proposition. For instance, published electrophysiological studies on a series of twelve distinct 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide analogs (CIC-1 to CIC-12) demonstrated that varying only the N-aryl substituent resulted in markedly different degrees of AMPA receptor inhibition, ranging from minimal effects to 8-fold current reduction [1]. The target compound features a unique combination of an N-cyclopentyl group and a 3-phenyl ring, which differs from the extensively halogenated aryl systems typically explored in receptor modulation studies. Without direct comparative data, assuming that an N-cyclohexyl, N-phenyl, or N-benzyl analog can replicate the target compound's behavior in a specific assay is scientifically unjustified. The absence of interchangeable performance profiles underscores the necessity for procurement based on precise chemical identity rather than scaffold similarity alone.

N-Cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Quantified Differentiation Evidence from Public Sources


PPAR-Binding Potential Inferred from Patent Generic Formula: Target Differentiation vs. Non-PPAR Isoxazole-4-Carboxamides

The compound falls within the Markush structure of CN100482649C, which claims pharmacological agents that bind to PPARs and are useful as hypoglycemic agents [1]. While no quantitative binding data (e.g., EC50 or IC50) for N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide are publicly disclosed, its inclusion in the patent's generic scope distinguishes it from isoxazole-4-carboxamide derivatives developed for alternative targets such as AMPA receptors [2] or P2X3 antagonism [3]. This provides a target-class differentiation basis: the cyclopentyl/3-phenyl substitution pattern is associated with PPAR-related intellectual property, not ion channel modulation.

PPAR agonist metabolic disease patent pharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Dichlorophenyl-Containing Analogs

Computed molecular properties provide a baseline for differentiation. N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a molecular weight of 270.33 g/mol, 2 hydrogen bond acceptors, 1 hydrogen bond donor, and a topological polar surface area (TPSA) of 55.2 Ų . In comparison, the potent AMPA receptor inhibitor CIC-1 (3-(2,6-dichlorophenyl)-5-methyl-N-(3,5-dimethoxyphenyl)isoxazole-4-carboxamide) has a molecular weight of approximately 465 g/mol, 4 H-bond acceptors, and significantly higher lipophilicity (estimated cLogP ~4.5 vs. ~3.2 for the target compound). The lower molecular weight and reduced halogen content of the target compound predict superior solubility and permeability profiles according to Lipinski and Veber rules.

drug-likeness Lipinski parameters ADME prediction

Synthetic Accessibility and Scaffold Versatility: Commercial Availability vs. Complex Custom Synthesis

The compound is commercially available from multiple screening compound suppliers (e.g., ChemDiv, ChemicalBook) with a typical purity of ≥95% . Its single amide bond and unfunctionalized aryl/cyclopentyl substituents imply straightforward derivatization potential at the 3-phenyl and N-cyclopentyl positions for SAR exploration. In contrast, the highly potent AMPA-modulating CIC-1 contains a synthetically more demanding 2,6-dichlorophenyl group and a dimethoxy-substituted aniline [1], requiring additional synthetic steps and purification. The target compound's synthetic simplicity may reduce per-gram cost and accelerate analog synthesis in medicinal chemistry programs.

medicinal chemistry building block hit-to-lead

Optimal Deployment Scenarios for N-Cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Based on Verifiable Differentiation Evidence


PPAR-Targeted Metabolic Disease Screening Libraries

Given the compound's inclusion in a PPAR-binding patent generic formula [1], it is best deployed as a component of focused screening libraries for nuclear receptor targets (PPARα, PPARδ, PPARγ). Its divergence from the ion channel-modulating isoxazole-4-carboxamide sub-class (e.g., AMPA or P2X3 inhibitors) [2] ensures appropriate target space coverage. Procurement for metabolic syndrome, diabetes, or dyslipidemia drug discovery programs is more scientifically justified than for pain or neurological indications, where alternative isoxazole scaffolds have published validation.

Oral Bioavailability-Focused Lead Optimization

With a molecular weight of 270.33, only 2 hydrogen bond acceptors, and a TPSA of 55.2 Ų [1], the compound resides well within Lipinski's rule-of-five space. This makes it a suitable starting scaffold for medicinal chemistry programs where oral bioavailability is a primary project objective. In contrast, many published isoxazole-4-carboxamide derivatives with sub-micromolar potency carry significant molecular weight (>400) and lipophilicity burdens [2]. The target compound's lean physicochemical profile offers a cleaner starting point for property-guided optimization.

Rapid Analog Synthesis and Early-Stage SAR Exploration

The compound's commercial availability from multiple vendors in ≥95% purity [1][2] enables immediate procurement without custom synthesis delays. Its structurally straightforward N-cyclopentyl and 3-phenyl substituents permit rapid diversification via parallel amide coupling or Suzuki coupling chemistry. This contrasts with analogs requiring multi-step synthesis of halogenated heterocycles , positioning the target compound as a cost-effective entry point for exploring isoxazole-4-carboxamide structure-activity relationships in academic or small-company settings.

Negative Control Compound for AMPA Receptor Modulator Assays

Based on its structural divergence from the CIC-series AMPA receptor inhibitors — which uniformly feature a 3-(2,6-dichlorophenyl) group rather than a 3-phenyl group [1] — the compound may serve as a structurally matched negative control. The 3-phenyl substitution, lacking the electronegative chlorine atoms critical for AMPA receptor interaction, is predicted to exhibit substantially reduced or absent activity in ionotropic glutamate receptor assays. Procurement as a negative control can help validate assay specificity when used alongside known active isoxazole-4-carboxamides.

Quote Request

Request a Quote for N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.